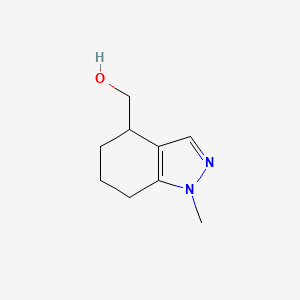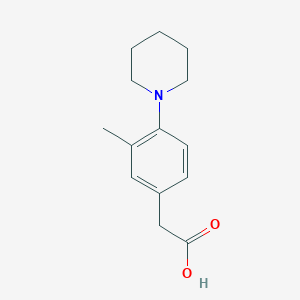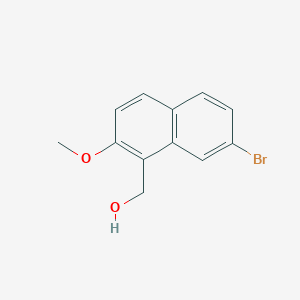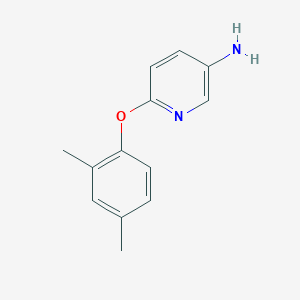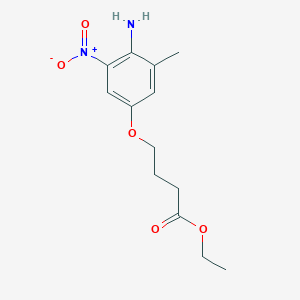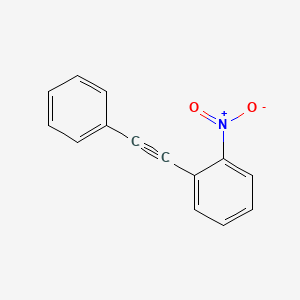
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole and dimethylphosphorylphenyl groups. Common reagents used in these reactions include chlorinating agents, phosphorating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphosphoryl group.
Reduction: Reduction reactions may target the pyrimidine or benzothiazole rings.
Substitution: Various substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets may provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its biological activity could be explored for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
- 4-amino-5-chloro-2-methylpyrimidine
- 2,4-diamino-5-chloropyrimidine
- 2-methyl-4-(2-dimethylphosphorylphenyl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H19ClN5OPS |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN5OPS/c1-12-23-16-9-8-13(10-18(16)29-12)24-20-22-11-14(21)19(26-20)25-15-6-4-5-7-17(15)28(2,3)27/h4-11H,1-3H3,(H2,22,24,25,26) |
InChI Key |
DUTNDDOVMYTNSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


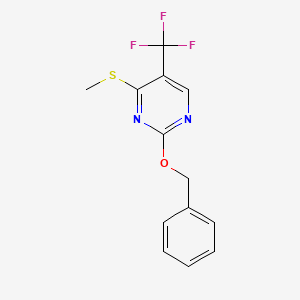
![1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine](/img/structure/B13894408.png)

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
